molecular formula C14H18N2 B1385215 N-(1H-Indol-6-ylmethyl)cyclopentanamine CAS No. 1017791-15-9

N-(1H-Indol-6-ylmethyl)cyclopentanamine

Cat. No. B1385215
CAS RN: 1017791-15-9
M. Wt: 214.31 g/mol
InChI Key: QHDSREFSRVFBBS-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-ylmethyl)cyclopentanamine is a chemical compound with the molecular formula C14H18N2 . It has a unique structure that enables diverse applications, including drug discovery, organic synthesis, and catalysis.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring attached to a cyclopentanamine group . The exact structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.31 . Additional physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

  • Synthetic Applications :

    • Katritzky et al. (1996) demonstrated the synthesis of substituted carbazoles and cyclopent[b]indoles from 1-Methyl-3-(benzotriazol-1-ylmethyl)indole. This process involves lithiation, 1,4-addition, and intramolecular cyclization, leading to a range of substituted carbazoles and cyclopent[b]indoles with potential applications in chemical synthesis (Katritzky et al., 1996).
  • Biological Activities and Potential Therapeutic Uses :

    • Semenov and Granik (2004) reviewed the chemistry of N-(1H-indol-3-ylmethyl)-N,N-dimethylamine (gramine), a compound used in the synthesis of biologically significant compounds like L-tryptophan and serotonin. They discussed its role in neuropharmacology and as a precursor to plant growth hormones (Semenov & Granik, 2004).
    • Dunetz and Danheiser (2005) developed a method for synthesizing substituted indolines and indoles via intramolecular cycloaddition of ynamides and conjugated enynes. This method provides access to indolines and indoles with various substitutions, which are significant in pharmaceutical research (Dunetz & Danheiser, 2005).
    • In the field of cancer research, Zhang et al. (2017) synthesized a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors and evaluated their anticancer activities. This highlights the application of such compounds in developing new anticancer agents (Zhang et al., 2017).
  • Chemical Reactions and Derivatives :

    • Afsah and Jackson (1984) worked on the synthesis and reactions of N-indol-3-ylmethylalkylamines and related compounds. They developed new methods for synthesizing a series of these compounds, which are valuable intermediates in the synthesis of other indole alkaloids (Afsah & Jackson, 1984).

Mechanism of Action

The mechanism of action of N-(1H-Indol-6-ylmethyl)cyclopentanamine is not specified in the available resources. Its potential applications in drug discovery suggest it may interact with biological systems in a significant way.

Safety and Hazards

The safety and hazards associated with N-(1H-Indol-6-ylmethyl)cyclopentanamine are not specified in the available resources .

properties

IUPAC Name

N-(1H-indol-6-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-2-4-13(3-1)16-10-11-5-6-12-7-8-15-14(12)9-11/h5-9,13,15-16H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDSREFSRVFBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286605
Record name N-Cyclopentyl-1H-indole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017791-15-9
Record name N-Cyclopentyl-1H-indole-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017791-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-1H-indole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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